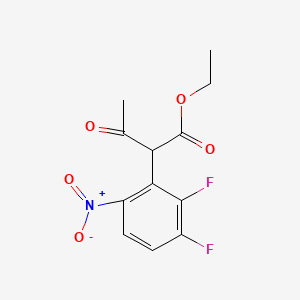









|
REACTION_CXSMILES
|
CCC([O-])(C)C.[Na+].C1(C)C=C(C)C=C(C)C=1.[C:17]([O:23][CH2:24][CH3:25])(=[O:22])[CH2:18][C:19]([CH3:21])=[O:20].[F:26][C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[C:29](F)[C:28]=1[F:37]>Cl>[F:37][C:28]1[C:27]([F:26])=[CH:32][CH:31]=[C:30]([N+:33]([O-:35])=[O:34])[C:29]=1[CH:18]([C:19](=[O:20])[CH3:21])[C:17]([O:23][CH2:24][CH3:25])=[O:22] |f:0.1|
|


|
Name
|
Sodium tert-pentoxide
|
|
Quantity
|
33.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)(C)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
|
Name
|
|
|
Quantity
|
39.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
exothermed to about 60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The thick slurry was heated to 70° C.
|
|
Type
|
CUSTOM
|
|
Details
|
exothermed to 80° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient and
|
|
Type
|
WAIT
|
|
Details
|
left overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer washed twice with hydrochloric acid 6% w/w, 90 ml), then with aqueous sodium bicarbonate (2.3% w/w, 37.5 ml) and finally water (75 ml)
|
|
Type
|
ADDITION
|
|
Details
|
To the organic layer was added further mesitylene (53 ml)
|
|
Type
|
DISTILLATION
|
|
Details
|
the mixture distilled on a rotary evaporator (10 mbar, bath 60° C.)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OCC)C(C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |